molecular formula C8H12N4O3S B284714 N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea

N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea

Cat. No.: B284714
M. Wt: 244.27 g/mol
InChI Key: YMOCTEYVGBOTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinediones are a class of drugs that have been developed for the treatment of type 2 diabetes, but they have also been investigated for their potential use in the treatment of other diseases, including cancer and Alzheimer's disease.

Mechanism of Action

Thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and altered lipid metabolism. Thiazolidinediones also have direct effects on cellular signaling pathways, including the Akt and AMPK pathways.
Biochemical and Physiological Effects:
Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They increase insulin sensitivity by promoting glucose uptake and utilization in peripheral tissues, such as muscle and adipose tissue. Thiazolidinediones also decrease insulin resistance in the liver, leading to decreased glucose production. Thiazolidinediones have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Thiazolidinediones have a number of advantages for use in lab experiments. They are relatively easy to synthesize and are commercially available. Thiazolidinediones have been extensively studied, and their mechanism of action is well understood. Thiazolidinediones have also been shown to have low toxicity in animal studies.
However, there are also limitations to the use of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones in lab experiments. Thiazolidinediones have been associated with a number of side effects, including weight gain and fluid retention. Thiazolidinediones have also been shown to have variable effects on different cell types, which may limit their usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones. Thiazolidinediones have been investigated for their potential use in the treatment of a number of diseases, including cancer and Alzheimer's disease. Future research could focus on the development of new N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione derivatives with improved efficacy and reduced side effects.
Thiazolidinediones have also been investigated for their potential use in combination with other drugs. For example, N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones have been shown to enhance the effects of chemotherapy in cancer cells. Future research could focus on the development of combination therapies that include N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones.
Finally, N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones have been investigated for their potential use in the treatment of metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia. Future research could focus on the development of new N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione derivatives with improved efficacy and reduced side effects for use in the treatment of these diseases.

Synthesis Methods

The synthesis of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a catalyst. Various methods have been developed for the synthesis of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones, including the use of microwave irradiation and green chemistry approaches.

Scientific Research Applications

Thiazolidinediones have been extensively studied for their potential therapeutic applications. They have been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Thiazolidinediones have also been investigated for their potential use in the treatment of metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia.

Properties

Molecular Formula

C8H12N4O3S

Molecular Weight

244.27 g/mol

IUPAC Name

N-carbamoyl-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C8H12N4O3S/c1-10-8-12(2)6(14)4(16-8)3-5(13)11-7(9)15/h4H,3H2,1-2H3,(H3,9,11,13,15)

InChI Key

YMOCTEYVGBOTDC-UHFFFAOYSA-N

SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC(=O)N)C

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.